1-benzyl-N'-(2,4,6-trimethylbenzenesulfonyl)piperidine-4-carbohydrazide
Overview
Description
1-benzyl-N’-(2,4,6-trimethylbenzenesulfonyl)piperidine-4-carbohydrazide is a complex organic compound that features a piperidine ring substituted with a benzyl group and a sulfonyl hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N’-(2,4,6-trimethylbenzenesulfonyl)piperidine-4-carbohydrazide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine over a molybdenum disulfide catalyst.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where benzyl chloride reacts with piperidine.
Sulfonylation: The sulfonyl group is introduced by reacting the piperidine derivative with 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions.
Hydrazide Formation: The final step involves the reaction of the sulfonylated piperidine with hydrazine to form the carbohydrazide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N’-(2,4,6-trimethylbenzenesulfonyl)piperidine-4-carbohydrazide can undergo various chemical reactions:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various alkyl or aryl-substituted piperidine derivatives.
Scientific Research Applications
1-benzyl-N’-(2,4,6-trimethylbenzenesulfonyl)piperidine-4-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interaction of sulfonyl hydrazides with biological targets.
Mechanism of Action
The mechanism of action of 1-benzyl-N’-(2,4,6-trimethylbenzenesulfonyl)piperidine-4-carbohydrazide involves its interaction with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, which can enhance neurotransmission and potentially improve cognitive function .
Comparison with Similar Compounds
Similar Compounds
1-benzyl-4-(N-benzoylamino)piperidine: Known for its anti-acetylcholinesterase activity.
1-benzyl-4-formylpiperidine: Used in organic synthesis as an intermediate.
N-phenyl-N-[1-(2-phenethyl)-4-piperidinyl]propanamide: A fentanyl analog with potent analgesic properties.
Uniqueness
1-benzyl-N’-(2,4,6-trimethylbenzenesulfonyl)piperidine-4-carbohydrazide is unique due to its specific combination of a piperidine ring, benzyl group, and sulfonyl hydrazide moiety. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for research in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
1-benzyl-N'-(2,4,6-trimethylphenyl)sulfonylpiperidine-4-carbohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S/c1-16-13-17(2)21(18(3)14-16)29(27,28)24-23-22(26)20-9-11-25(12-10-20)15-19-7-5-4-6-8-19/h4-8,13-14,20,24H,9-12,15H2,1-3H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOMPPQLAHWIBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NNC(=O)C2CCN(CC2)CC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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